2-(6-(Ethylamino)pyridin-3-yl)piperidine-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-(Ethylamino)pyridin-3-yl)piperidine-1-carbaldehyde is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine moieties are significant in the pharmaceutical industry due to their presence in various drugs and natural alkaloids .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(Ethylamino)pyridin-3-yl)piperidine-1-carbaldehyde typically involves multi-step reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by aza-Michael addition . Another approach involves the reaction of indole-3-carbaldehyde, malononitrile, and cyanoacetohydrazide using piperidine as a catalyst in an aqueous or ethanol medium .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general principles of piperidine derivative synthesis, such as hydrogenation, cyclization, and multicomponent reactions, are likely applicable .
Analyse Chemischer Reaktionen
Types of Reactions
2-(6-(Ethylamino)pyridin-3-yl)piperidine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups at specific positions on the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-(6-(Ethylamino)pyridin-3-yl)piperidine-1-carbaldehyde has various scientific research applications:
Wirkmechanismus
The exact mechanism of action for 2-(6-(Ethylamino)pyridin-3-yl)piperidine-1-carbaldehyde is not well-documented. piperidine derivatives generally interact with specific molecular targets, such as enzymes or receptors, to exert their effects. These interactions often involve binding to active sites or altering the conformation of target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine: A basic structure with a six-membered ring containing one nitrogen atom.
Icaridin: A piperidine derivative used as an insect repellent.
Uniqueness
2-(6-(Ethylamino)pyridin-3-yl)piperidine-1-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of piperidine and pyridine moieties makes it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C13H19N3O |
---|---|
Molekulargewicht |
233.31 g/mol |
IUPAC-Name |
2-[6-(ethylamino)pyridin-3-yl]piperidine-1-carbaldehyde |
InChI |
InChI=1S/C13H19N3O/c1-2-14-13-7-6-11(9-15-13)12-5-3-4-8-16(12)10-17/h6-7,9-10,12H,2-5,8H2,1H3,(H,14,15) |
InChI-Schlüssel |
LLUKGDBQVAOIPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1=NC=C(C=C1)C2CCCCN2C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.